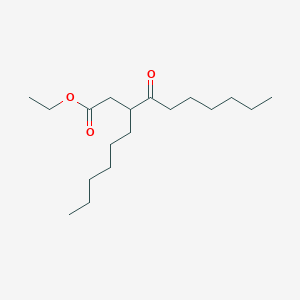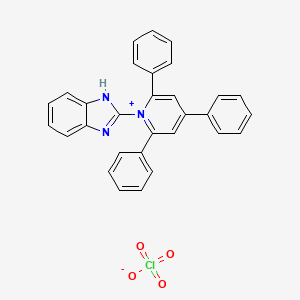![molecular formula C33H29N B14645863 1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine CAS No. 53381-65-0](/img/structure/B14645863.png)
1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their presence in many pharmacologically active compounds .
Métodos De Preparación
The synthesis of 1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine involves several steps, typically starting with the preparation of the piperidine ring. One common method involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method includes the use of a one-pot preparation of cyclic amines via efficient chlorination of amino alcohols with SOCl2 . Industrial production methods often involve continuous flow reactions and microwave irradiation to enhance yield and efficiency .
Análisis De Reacciones Químicas
1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation with palladium on carbon as a catalyst.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen, using reagents like alkyl halides.
Aplicaciones Científicas De Investigación
1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological systems, particularly in the context of receptor binding and enzyme inhibition.
Mecanismo De Acción
The mechanism of action of 1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine involves its interaction with specific molecular targets. It is believed to act on various receptors and enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but typically involve binding to active sites and altering the function of the target molecules .
Comparación Con Compuestos Similares
1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine can be compared with other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
1-(1,2-Diphenylethyl)piperidine: Known for its NMDA receptor affinity and potential use in neurological research.
Icaridin: Used as an insect repellent, highlighting the diverse applications of piperidine derivatives.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and its potential for diverse applications in various fields.
Propiedades
Número CAS |
53381-65-0 |
|---|---|
Fórmula molecular |
C33H29N |
Peso molecular |
439.6 g/mol |
Nombre IUPAC |
1-(3-benzhydrylidene-2-phenylinden-1-yl)piperidine |
InChI |
InChI=1S/C33H29N/c1-5-15-25(16-6-1)30(26-17-7-2-8-18-26)32-28-21-11-12-22-29(28)33(34-23-13-4-14-24-34)31(32)27-19-9-3-10-20-27/h1-3,5-12,15-22H,4,13-14,23-24H2 |
Clave InChI |
CCYYWMLBDOPWBI-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=C(C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C52)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)[3-(diethylamino)propyl]amino]-1,3,5-triazine-4,2-diyl]]]bis-, hexasodium salt](/img/structure/B14645788.png)
![Phenyl[4-phenyl-2-(2-phenylethenyl)-1,3-dioxolan-4-yl]methanone](/img/structure/B14645791.png)





![2-ethyl-6-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14645844.png)
![2-{[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]methyl}oxirane](/img/structure/B14645856.png)


![1H-Imidazo[4,5-G]phthalazine](/img/structure/B14645865.png)
![3-[2-(Morpholin-4-yl)cyclohex-2-en-1-yl]propanenitrile](/img/structure/B14645880.png)
